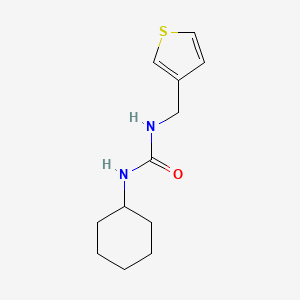

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

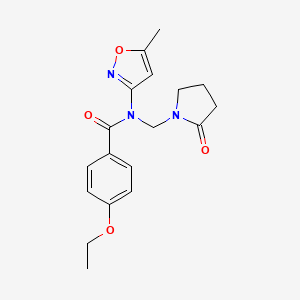

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C12H18N2OS and its molecular weight is 238.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Asymmetric Catalysis

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea and related compounds have been utilized in asymmetric catalysis, enhancing reaction selectivity. For example, in asymmetric Morita-Baylis-Hillman reactions, catalysts derived from urea derivatives demonstrated significant enantioselectivity and yield improvements, showcasing the compound's utility in synthesizing optically active molecules (Berkessel, Roland, & Neudörfl, 2006).

Fatty Acid Amide Hydrolase Inhibition

Urea derivatives have been explored for their potential in modulating fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. Research into the structure-activity relationships of these compounds has identified potent FAAH inhibitors, indicating potential therapeutic applications in pain, anxiety, and depression management (Mor et al., 2008).

Plant Growth Regulation

Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been used in plant morphogenesis studies to enhance adventitious root formation and overall plant growth, highlighting their significance in agricultural biotechnology (Ricci & Bertoletti, 2009).

HIV Inhibition

Research on urea derivatives has also extended to antiviral applications, particularly in inhibiting HIV-encoded enzymes. Studies have identified specific urea compounds that effectively inhibit the RNase H activity of HIV-1 and HIV-2 reverse transcriptase, suggesting a potential role in antiretroviral therapy (Chung et al., 2010).

Corrosion Inhibition

In the field of materials science, urea derivatives have been evaluated for their corrosion inhibition properties, particularly on mild steel in acidic conditions. These studies demonstrate the compounds' efficacy in protecting industrial materials from corrosion, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).

作用機序

Target of Action

The primary target of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. This protein plays a crucial role in the urinary concentrating mechanism and is involved in maintaining the body’s water balance.

Mode of Action

This compound acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.

Result of Action

The inhibition of UT-B by this compound can lead to a decrease in the maximum urinary concentration and an increase in urination volume . This suggests that the compound could potentially be used to manipulate the body’s water balance, possibly for therapeutic purposes.

生化学分析

Biochemical Properties

It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They have been reported to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea have not been detailed .

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRVKYDHCCLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)

![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)